4-Bromo-2-(4-methylpiperazin-1-YL)pyrimidine
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Overview
Description
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound with the molecular formula C9H13BrN4 and a molecular weight of 257.13 g/mol It is a pyrimidine derivative that contains a bromine atom at the 4-position and a 4-methylpiperazin-1-yl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine typically involves the bromination of 2-(4-methylpiperazin-1-yl)pyrimidine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate (K3PO4) are commonly used in organic solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the piperazine ring can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid
- 4-Bromo-2-methylpyridine
Uniqueness
4-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the 4-methylpiperazin-1-yl group makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C9H13BrN4 |
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Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3 |
InChI Key |
JACYMTUESOGLHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)Br |
Origin of Product |
United States |
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